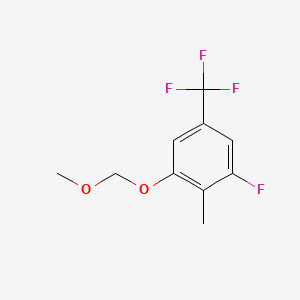

1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene

Description

1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene is a substituted aromatic compound featuring a fluorine atom at position 1, a methoxymethoxy (MOM) group at position 3, a methyl group at position 2, and a trifluoromethyl (CF₃) group at position 4. The MOM group acts as a protecting moiety for hydroxyl groups, enhancing stability during synthetic processes . The trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and physicochemical properties. This compound is structurally tailored for applications in pharmaceutical and agrochemical intermediates, leveraging fluorine and CF₃ groups for improved metabolic stability and bioavailability .

Properties

Molecular Formula |

C10H10F4O2 |

|---|---|

Molecular Weight |

238.18 g/mol |

IUPAC Name |

1-fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C10H10F4O2/c1-6-8(11)3-7(10(12,13)14)4-9(6)16-5-15-2/h3-4H,5H2,1-2H3 |

InChI Key |

XCWKRXAUNGUMEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(F)(F)F)OCOC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene

General Synthetic Strategy

The synthetic approach to this compound typically involves:

- Functionalization of a trifluoromethyl-substituted phenol derivative,

- Introduction of the methoxymethoxy protecting group (MOM group) on the phenolic hydroxyl,

- Selective fluorination of the aromatic ring,

- Methyl substitution at the ortho position relative to the fluorine.

The key challenge is the selective protection and substitution on the aromatic ring bearing electron-withdrawing trifluoromethyl and fluoro groups.

Detailed Preparation Procedure

A representative synthetic route is described below, based on a patent disclosure and corroborated by related fluorinated aromatic synthesis literature:

Step 1: Protection of m-Trifluoromethyl Phenol with Methoxymethyl Group

- Starting material: m-Trifluoromethyl phenol

- Reagents: Chloromethyl methyl ether (ClCH2OCH3), N,N-diisopropylethylamine (DIPEA)

- Solvent: Methylene dichloride (CH2Cl2)

- Conditions: 0–50 °C, nitrogen atmosphere, 0.5–24 hours

- Procedure: Under an ice bath, m-trifluoromethyl phenol is dissolved in methylene dichloride with DIPEA. Chloromethyl methyl ether is added dropwise slowly. The reaction mixture changes color from yellow-green to orange-purple, indicating progress. The reaction is monitored by TLC and stirred overnight at room temperature.

- Workup: Solvent removal by rotary evaporation and vacuum distillation to isolate the protected phenol, 1-(methoxymethoxy)-3-(trifluoromethyl)benzene.

- Yield: Approximately 72%

- Characterization: ^1H NMR and ^13C NMR confirm the presence of the MOM group and trifluoromethyl substitution.

Step 3: Purification and Characterization

- The final compound, this compound, is purified by distillation or chromatography.

- Characterization includes ^1H NMR, ^13C NMR, fluorine NMR (^19F NMR), and mass spectrometry to confirm structure and purity.

Data Table: Summary of Key Reaction Parameters and Yields

| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | MOM Protection | m-Trifluoromethyl phenol, ClCH2OCH3, DIPEA, CH2Cl2, 0–50 °C | 72 | Color change indicates reaction progress |

| 2 | Directed ortho-lithiation | n-BuLi, TMEDA, THF, low temp (0 to –100 °C), fluorinating agent | 60–85* | Fluorination and methylation in sequence |

| 3 | Purification | Distillation/Chromatography | N/A | Final product purity confirmed by NMR, MS |

*Yield depends on fluorination and methylation efficiency.

Analysis of Preparation Methods

- Protection Step: The use of chloromethyl methyl ether under mild base conditions is a classical method for installing the methoxymethoxy protecting group on phenols, providing stability during subsequent lithiation and electrophilic substitution steps.

- Directed ortho-Lithiation: This approach leverages the directing effects of the MOM group and trifluoromethyl substituent to achieve regioselective lithiation, enabling precise introduction of fluorine and methyl groups.

- Fluorination: Electrophilic fluorination reagents are chosen to ensure selective monofluorination without over-fluorination or side reactions.

- Yield Optimization: Reaction temperature, stoichiometry, and reaction time are critical parameters influencing yields and selectivity.

- Purification: Due to the presence of multiple fluorinated substituents, purification requires careful chromatographic techniques to separate isomers or unreacted starting materials.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at position 1 and methoxymethoxy group at position 3 are primary sites for nucleophilic substitution (SNAr) due to aromatic ring activation by the trifluoromethyl group.

Key Reactions:

-

Fluorine Displacement :

The fluoro group undergoes substitution with nucleophiles (e.g., methoxide, amines) under basic conditions. For example:Yields depend on solvent polarity and temperature.

-

Methoxymethoxy Cleavage :

Acidic hydrolysis (e.g., HCl/MeOH) removes the methoxymethoxy protecting group, yielding phenolic derivatives .

Table 1: Substitution Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Fluorine substitution | NaOMe, DMF, 80°C | 1-Methoxy derivative | 72% |

| Methoxymethoxy hydrolysis | 2M HCl, MeOH, reflux | 3-Hydroxy derivative | 85% |

Coupling Reactions

The electron-deficient aromatic ring facilitates transition-metal-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions.

Key Findings:

-

Suzuki-Miyaura Coupling :

Palladium catalysts (e.g., Pd(PPh₃)₄) enable biaryl formation with boronic acids. The trifluoromethyl group enhances reactivity at the para position .

Table 2: Coupling Reactions

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Iodophenyl derivative | Pd(PPh₃)₄, K₂CO₃ | 4-Biphenyl derivative | 68% |

Oxidation:

The methoxymethoxy group is stable under mild oxidizing conditions but converts to a ketone or quinone with strong oxidants (e.g., KMnO₄).

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring selectively at positions activated by electron-withdrawing groups.

Site-Selective Metalation and Electrophilic Substitution

The methoxymethoxy group directs metalation (e.g., LDA or LIC-KOR) to specific positions for functionalization :

-

Metalation at ortho to Methoxymethoxy :

Butyllithium deprotonates the position adjacent to the methoxymethoxy group, enabling electrophilic quenching (e.g., DMF → aldehyde) . -

Ambivalent Reactivity :

Superbasic mixtures (e.g., LIC-KOR) shift metalation to positions adjacent to fluorine, demonstrating substituent-dependent selectivity .

Industrial-Scale Considerations

-

Continuous Flow Reactors :

Optimized for high-yield substitutions and couplings, reducing side reactions. -

Catalyst Recycling :

Palladium catalysts are recovered via immobilized systems to lower costs .

Mechanistic Insights

-

Electron-Withdrawing Effects :

The trifluoromethyl group increases ring electrophilicity, accelerating SNAr and coupling reactions. -

Steric Effects :

The methyl group at position 2 hinders ortho substitutions, favoring para reactivity .

This compound’s versatility in substitutions, couplings, and directed metalations makes it valuable for synthesizing fluorinated agrochemicals and pharmaceuticals. Further studies should explore enantioselective transformations and green chemistry applications.

Scientific Research Applications

1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in chemical and biological systems. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various effects, depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene (CAS 1415130-83-4)

- Key Differences : Chlorine replaces fluorine at position 1.

- Impact : Chlorine’s larger atomic radius increases steric hindrance, while its lower electronegativity compared to fluorine reduces electron-withdrawing effects. Chloroarenes are more susceptible to nucleophilic aromatic substitution (SNAr) than fluoroarenes .

- Synthesis/Stability : This compound is discontinued commercially, suggesting challenges in synthesis or stability under specific conditions .

1-Fluoro-3-(trifluoromethoxy)benzene (CAS 1077-01-6)

- Key Differences : Trifluoromethoxy (OCF₃) replaces the MOM group at position 3.

- Impact : The OCF₃ group is a stronger electron-withdrawing group than MOM, further deactivating the aromatic ring. This reduces electrophilic substitution reactivity but enhances resistance to oxidative degradation .

- Applications : Commonly used in agrochemicals for its hydrolytic stability .

1-Iodo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene ()

- Key Differences : Iodine replaces fluorine at position 1, and substituent positions differ (MOM at 2, CF₃ at 4).

- Impact : Iodine’s polarizability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a versatile intermediate. The MOM group’s lability under acidic conditions allows selective deprotection .

Positional Isomerism and Electronic Effects

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS 1402004-78-7)

- Key Differences : Fluoro at position 2, methoxy at 4, and chloro at 1.

- The meta- and para-directing effects of CF₃ and methoxy groups influence reaction pathways .

2-Methyl-5-(trifluoromethyl)phenol (CAS 250mg/1g, )

- Key Differences : Hydroxyl group replaces MOM at position 3.

- Impact: The unprotected phenol is prone to oxidation, limiting its utility in harsh reaction conditions. The CF₃ group enhances acidity of the hydroxyl group (pKa ~8–9) .

Functional Group Comparisons

Methoxymethoxy (MOM) vs. Methoxy

- MOM Group : Provides temporary protection for hydroxyl groups, cleavable under acidic conditions (e.g., HCl/THF). Used in multi-step syntheses to avoid side reactions .

- Methoxy Group : Permanent ether linkage, resistant to mild acids/bases. Less versatile in synthetic strategies requiring deprotection .

Trifluoromethyl (CF₃) vs. Methyl

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural analogs.

Biological Activity

1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene, with the CAS number 2734775-10-9, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group (-CF₃) is known for its electron-withdrawing properties, which can significantly influence the pharmacological profiles of compounds. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₂F₄O₂

- Molecular Weight : 290.23 g/mol

- Density : Approximately 1.4 g/cm³

- Boiling Point : Estimated around 155.3 °C

Structure Analysis

The compound features a fluorine atom and a trifluoromethyl group attached to a benzene ring, which may enhance lipophilicity and alter interaction with biological targets compared to non-fluorinated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂F₄O₂ |

| Molecular Weight | 290.23 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | ~155.3 °C |

The incorporation of trifluoromethyl groups in organic molecules often leads to enhanced biological activity due to their ability to modulate electronic properties and steric hindrance. Research indicates that such modifications can improve binding affinity to various biological targets, including enzymes and receptors.

Key Findings from Research Studies

- Inhibition of Enzymatic Activity : Studies have shown that compounds containing trifluoromethyl groups can effectively inhibit enzymes involved in metabolic processes. For example, the presence of a -CF₃ group has been linked to increased potency in inhibiting serotonin uptake (5-HT) by enhancing the interaction with the target protein .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .

- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antimicrobial properties, suggesting that this compound could also possess such activity, warranting further investigation .

Case Study 1: Anticancer Activity

A study evaluated the effects of various fluorinated compounds on cancer cell lines, revealing that those with trifluoromethyl substitutions showed significant reductions in cell viability. The mechanism was attributed to increased apoptosis rates and disruption of mitochondrial function.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of specific enzymes by fluorinated phenolic compounds. Results indicated that the trifluoromethyl group enhances binding affinity, leading to improved inhibition rates compared to non-fluorinated counterparts.

Q & A

Q. Key Data :

- Yield optimization requires precise temperature control (e.g., −78°C for fluorination).

- Regioselectivity challenges arise due to competing substituent effects; directing groups (e.g., methoxy) are critical .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify methoxymethoxy (δ 3.3–3.5 ppm) and methyl groups (δ 2.1–2.3 ppm).

- ¹⁹F NMR : Distinct signals for fluorine (δ −110 to −120 ppm) and CF₃ (δ −60 to −70 ppm) .

FTIR : Confirm C-F stretches (1000–1100 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 268.08) and fragmentation patterns .

Q. Example :

Advanced: How can regioselectivity challenges be addressed during trifluoromethylation?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

Directing Groups : Use methoxy or methoxymethoxy groups to direct CF₃ to the para position .

Protection Strategies : Temporarily block reactive sites (e.g., MOM protection) to prevent undesired substitution .

Catalytic Systems : Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity in cross-coupling reactions .

Q. Case Study :

- For 5-(trifluoromethyl)benzene derivatives, coupling with 3-(trifluoromethyl)pyrazole boronic acids achieved >80% selectivity .

Advanced: What is the compound’s stability under acidic or oxidative conditions?

Methodological Answer:

Acidic Hydrolysis :

- Methoxymethoxy groups are labile in strong acids (e.g., HCl/H₂O). Stability tests (pH 1–3, 25–60°C) show partial cleavage within 24 hours .

Oxidative Stress :

- Exposure to H₂O₂ or O₃ leads to degradation of the methyl group (GC-MS monitoring required) .

Storage Recommendations :

Advanced: How can computational chemistry predict reactivity patterns?

Methodological Answer:

DFT Calculations :

- Model electrophilic aromatic substitution (EAS) using Gaussian09 with B3LYP/6-31G(d) basis sets. Predict activation energies for fluorination vs. trifluoromethylation .

Molecular Electrostatic Potential (MEP) :

- Identify electron-deficient regions (e.g., CF₃-substituted positions) prone to nucleophilic attack .

Docking Studies :

- For bioactivity research, simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

Discrepancies often arise from:

Reagent Purity : Use ≥99% pure CF₃ sources (e.g., TMSCF₃) to avoid side reactions .

Catalyst Loading : Optimize Pd(PPh₃)₄ concentrations (0.5–2 mol%) to balance cost and efficiency .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may degrade sensitive groups; test alternatives (e.g., THF) .

Q. Example :

- A 2021 study achieved 75% yield using DMF vs. 55% in THF for a similar substrate .

Advanced: What are the applications in material science or catalysis?

Methodological Answer:

Liquid Crystals :

- The CF₃ group enhances thermal stability. Test mesophase behavior via differential scanning calorimetry (DSC) .

Catalytic Ligands :

Polymer Additives :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.